Product packaging for 2-[(2-Chlorophenyl)sulfanyl]acetaldehyde(Cat. No.:)

2-[(2-Chlorophenyl)sulfanyl]acetaldehyde

Cat. No.: B12086980
M. Wt: 186.66 g/mol
InChI Key: NOKDCWGJBXHAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chlorophenyl)sulfanyl]acetaldehyde is a versatile synthetic intermediate that incorporates both an electrophilic aldehyde group and a sulfur-containing (sulfanyl) moiety. This structure makes it a valuable building block for researchers in medicinal chemistry and organic synthesis. It is particularly useful for constructing heterocyclic compounds and for use in nucleophilic addition reactions. The compound can serve as a key precursor in the development of potential pharmacologically active molecules, where the 2-chlorophenyl sulfide group can influence electronic properties and bioavailability. As a reagent, it is handled under inert atmosphere and stored at low temperatures (e.g., -20°C) to maintain stability. This product is intended for research and development purposes only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClOS B12086980 2-[(2-Chlorophenyl)sulfanyl]acetaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClOS

Molecular Weight

186.66 g/mol

IUPAC Name

2-(2-chlorophenyl)sulfanylacetaldehyde

InChI

InChI=1S/C8H7ClOS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-5H,6H2

InChI Key

NOKDCWGJBXHAAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SCC=O)Cl

Origin of Product

United States

Synthetic Methodologies for 2 2 Chlorophenyl Sulfanyl Acetaldehyde and Analogous Systems

Strategies for Carbon-Sulfur Bond Formation in Aryl Thioether Synthesis

The formation of a C-S bond to create aryl thioethers can be broadly approached through several strategic disconnections. The most common methods involve the reaction of a sulfur-based nucleophile (like a thiol or thiolate) with a suitable electrophile. thieme-connect.com Classical approaches, such as nucleophilic aromatic substitution (SNAr), are effective but often limited to electron-deficient aromatic systems. acsgcipr.org To overcome these limitations, transition-metal-catalyzed cross-coupling reactions have emerged as a more general and versatile strategy, significantly expanding the scope of accessible aryl thioether structures. nih.govthieme-connect.com

Oxidative Coupling and Reductive Sulfanylation Techniques

Beyond classical substitution, modern synthetic chemistry has embraced transition-metal-catalyzed reactions for C-S bond formation. These methods offer broader substrate scope, milder reaction conditions, and greater functional group tolerance. nih.govresearchgate.net They generally fall under the umbrella of cross-coupling reactions, which involve a catalytic cycle of oxidative addition, transmetalation (or related steps), and reductive elimination. acs.orgnih.gov

While the term "oxidative sulfonylation" typically refers to the formation of sulfones (R-SO₂-R'), a related and highly important class of reactions for thioether synthesis is metal-catalyzed cross-coupling. acs.orgdntb.gov.uarsc.orgthieme-connect.de These reactions are oxidative-reductive cycles that couple thiols with aryl halides or pseudohalides. The most prominent examples are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination, which has been adapted for C-S coupling. wikipedia.orgwikipedia.orgwikipedia.org

Copper-Catalyzed C-S Coupling (Ullmann-type Reaction): The Ullmann reaction is a classical method that traditionally required harsh conditions (high temperatures and stoichiometric copper). wikipedia.orgnih.gov Modern protocols utilize catalytic amounts of a copper(I) salt, often CuI or Cu₂O, in the presence of a ligand (such as diamines or phenanthroline) and a base. nih.govorganic-chemistry.org These improved conditions allow the reaction to proceed at lower temperatures and with a much wider range of substrates, including various functionalized aryl iodides and bromides with both aryl and alkyl thiols. organic-chemistry.orgrsc.orgorganic-chemistry.org

Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig type): The Buchwald-Hartwig reaction is a powerful tool for forming carbon-heteroatom bonds. wikipedia.orgjk-sci.comlibretexts.orgorganic-chemistry.org The adaptation for C-S bond formation typically uses a palladium(0) source, which is often generated in situ, and a bulky, electron-rich phosphine (B1218219) ligand (e.g., Xantphos, DPEPhos, or specific Buchwald ligands). rsc.orgnih.govrsc.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the thiolate and subsequent reductive elimination to yield the aryl thioether and regenerate the Pd(0) catalyst. nih.govacs.orgnih.gov This methodology is highly versatile and tolerates a vast array of functional groups. researchgate.net

Table 3: Comparison of Cu- and Pd-Catalyzed C-S Cross-Coupling

FeatureCopper-Catalyzed (Ullmann-type)Palladium-Catalyzed (Buchwald-Hartwig type)
Catalyst CostLower (Copper is abundant and inexpensive). organic-chemistry.orgHigher (Palladium is a precious metal). sigmaaldrich.com
Typical HalidesAryl Iodides, Aryl Bromides. nih.govorganic-chemistry.orgAryl Chlorides, Bromides, Iodides, and Triflates. nih.govjk-sci.com
LigandsOften simple N-donor ligands (e.g., phenanthroline, diamines) or ligand-free. nih.govorganic-chemistry.orgBulky, electron-rich phosphine ligands are crucial (e.g., Xantphos, Buchwald ligands). jk-sci.comsigmaaldrich.com
Reaction Temp.Moderate to high (~80-150 °C). wikipedia.orgorganic-chemistry.orgRoom temperature to high (~25-120 °C), often milder. jk-sci.com
Functional Group ToleranceGood, but can be sensitive to high temperatures. nih.govExcellent, generally considered more versatile. wikipedia.org

Radical-based methods provide an alternative pathway for C-S bond formation, often under mild conditions. nih.gov These reactions typically involve the generation of a thiyl radical (RS•) from a thiol precursor. This can be achieved through various means, including photoredox catalysis, where a photocatalyst absorbs visible light to initiate a single-electron transfer (SET) process. mdpi.com

Once generated, the thiyl radical can engage in several types of reactions. For instance, the addition of thiyl radicals across alkenes or alkynes (thiol-ene/yne reactions) is a well-established method for forming C-S bonds. mdpi.com More recently, photoredox/nickel dual catalysis has emerged as a powerful strategy. acs.orgacs.orgnih.gov In these systems, the photocatalyst generates the radical species, while the nickel co-catalyst facilitates the cross-coupling event, allowing for the thioetherification of aryl halides under exceptionally mild conditions. acs.org Electrochemical methods can also be employed to generate sulfonyl radicals from precursors like sulfonyl hydrazides, which then participate in C-S bond formation. thieme-connect.deacs.org These radical approaches are particularly valuable for late-stage functionalization of complex molecules. nih.gov The cleavage of C-S bonds can also proceed through radical mechanisms, which is relevant in biological systems and degradation pathways. nih.govsigmaaldrich.com

Approaches for Constructing the Acetaldehyde (B116499) Moiety

The introduction of the acetaldehyde group onto an aryl-sulfur scaffold is a critical aspect of the synthesis. This can be achieved through various functionalization strategies, primarily involving the manipulation of a pre-existing thioether or the direct introduction of a two-carbon aldehyde synthon.

Aldehyde Functionalization Strategies and Their Scope

A prominent strategy for generating an α-thio aldehyde involves the Pummerer rearrangement. chem-station.comwikipedia.org This reaction transforms a sulfoxide (B87167) with an α-hydrogen into an α-acyloxy thioether upon treatment with an activating agent like acetic anhydride (B1165640). chem-station.comwikipedia.org The resulting α-acyloxy thioether can then be hydrolyzed to furnish the desired aldehyde. chem-station.com This approach is advantageous as it utilizes the inherent reactivity of the sulfur atom to functionalize the adjacent carbon.

The general mechanism begins with the acylation of the sulfoxide by acetic anhydride, forming a key intermediate that, upon elimination, generates a thionium (B1214772) ion. This electrophilic species is then trapped by the acetate (B1210297) nucleophile to yield the α-acyloxy thioether. wikipedia.org The scope of the Pummerer rearrangement is broad, tolerating a variety of functional groups on the aromatic ring. However, the conditions, particularly the use of acid anhydrides, must be chosen carefully to avoid unwanted side reactions with other sensitive functionalities in the molecule.

Another key strategy involves the oxidation of a corresponding 2-(arylthio)ethanol. This is a more direct approach where the alcohol functionality is converted to an aldehyde. A variety of mild oxidizing agents are suitable for this transformation to prevent over-oxidation to the carboxylic acid.

Carbonyl Group Introduction and Manipulation in Complex Molecules

The introduction of the carbonyl group of the acetaldehyde moiety often relies on the oxidation of a precursor alcohol, such as 2-[(2-chlorophenyl)sulfanyl]ethanol. Several modern oxidation methods are well-suited for this transformation in complex molecules due to their mildness and high chemoselectivity.

The Swern oxidation is a widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups and generally provides high yields of the aldehyde without significant over-oxidation. wikipedia.org The reaction proceeds through an alkoxysulfonium ylide, which fragments to the desired carbonyl compound. wikipedia.org

The Dess-Martin periodinane (DMP) oxidation is another excellent choice for this transformation. organic-chemistry.orgwikipedia.org DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes at room temperature. wikipedia.orgwikipedia.org Its advantages include neutral pH conditions, short reaction times, and a straightforward workup. wikipedia.org

Oxidation MethodReagentsTypical ConditionsAdvantages
Swern OxidationDMSO, (COCl)₂, Et₃NCH₂Cl₂, -78 °C to rtMild, high yield, tolerates many functional groups. wikipedia.orgorganic-chemistry.org
Dess-Martin OxidationDess-Martin PeriodinaneCH₂Cl₂, rtNeutral pH, fast, high chemoselectivity. wikipedia.orgwikipedia.org
PCC OxidationPyridinium chlorochromateCH₂Cl₂, rtMilder than chromic acid, stops at the aldehyde. libretexts.org

Convergent and Divergent Synthetic Pathways Towards 2-[(2-Chlorophenyl)sulfanyl]acetaldehyde Scaffolds

The assembly of the target molecule can be approached in both a linear, sequential manner and through more convergent one-pot or cascade methodologies.

Sequential Construction of Phenyl, Sulfanyl (B85325), and Acetaldehyde Subunits

A logical sequential synthesis of this compound would involve a step-by-step construction of the molecule. A plausible route is outlined below:

Formation of the Aryl Thioether Core: The synthesis would likely begin with the formation of the thioether bond. This can be achieved through the reaction of 2-chlorothiophenol (B146423) with a suitable two-carbon electrophile bearing a protected or precursor aldehyde functionality. For instance, reaction with 2-bromoethanol (B42945) would yield 2-[(2-chlorophenyl)sulfanyl]ethanol. 2-chlorothiophenol itself can be prepared from 1,2-dichlorobenzene (B45396) or 2-chlorobenzenesulfonyl chloride. chemicalbook.com

Generation of the Acetaldehyde Moiety: The resulting 2-[(2-chlorophenyl)sulfanyl]ethanol can then be oxidized to the target aldehyde using one of the mild oxidation methods discussed previously, such as the Swern or Dess-Martin oxidation, to avoid over-oxidation to the corresponding carboxylic acid. organic-chemistry.orgwikipedia.org

This sequential approach allows for the purification of intermediates at each step, ensuring the purity of the final product.

One-Pot and Cascade Methodologies for Compound Assembly

One-pot and cascade reactions offer an increase in efficiency by reducing the number of workup and purification steps. wikipedia.org While a specific one-pot synthesis for this compound is not prominently reported, the principles of such reactions can be applied.

For instance, a one-pot, three-component reaction could potentially be designed. This might involve the reaction of 2-chlorothiophenol, an in-situ generated aldehyde synthon, and a suitable coupling agent. nih.gov Cascade reactions, where the formation of one bond directly facilitates the next, are also a powerful tool in organic synthesis. wikipedia.org A hypothetical cascade could involve the reaction of an ortho-chlorinated aromatic precursor that undergoes a substitution with a sulfur nucleophile, which then triggers a rearrangement or further reaction to form the acetaldehyde side chain.

Control of Regioselectivity and Stereoselectivity in the Synthesis of Thioether-Aldehydes

Regioselectivity is a critical consideration, particularly when establishing the substitution pattern on the aromatic ring. In the context of this compound, the ortho-chloro substitution is predefined. However, in the synthesis of analogous systems from monosubstituted benzenes, controlling the position of the incoming sulfanyl group is crucial. Directed ortho-metalation, followed by quenching with a sulfur electrophile, is a powerful technique to achieve ortho-substitution. nih.gov Alternatively, the regioselectivity of electrophilic aromatic substitution reactions on substituted thiophenols can be controlled by the electronic nature of the existing substituents.

Stereoselectivity is not a factor in the synthesis of the achiral target molecule this compound. However, for analogous systems possessing stereocenters, for example, if the carbon of the acetaldehyde moiety were substituted, controlling the stereochemistry would become a significant challenge. In such cases, the choice of reagents and reaction conditions would need to be carefully optimized to achieve the desired diastereoselectivity or enantioselectivity.

Directing Group Strategies for Ortho-Chlorophenyl Incorporation

The introduction of a substituent at the ortho position of a chlorophenyl group in thioethers often requires the use of directing groups to control regioselectivity. Direct C-H functionalization has emerged as a powerful tool, minimizing the need for pre-functionalized starting materials and reducing reaction steps. pku.edu.cn

One prominent strategy involves the use of sulfoxides as directing groups. Aryl sulfoxides can be activated and undergo a cascade reaction, such as an interrupted Pummerer reaction followed by a sigmatropic rearrangement, to introduce various nucleophiles at the ortho position. beilstein-journals.orgnih.gov This method has been successfully applied to a range of nucleophiles, including carbonyls, which are relevant to the synthesis of aldehyde-containing structures. beilstein-journals.orgnih.gov For instance, the reaction of aryl sulfoxides with difluoroenoxysilanes under mild conditions provides access to ortho-functionalized organosulfur compounds. beilstein-journals.orgnih.gov

Palladium-catalyzed cross-coupling reactions also offer a versatile approach for constructing C-S bonds. While traditionally relying on pre-functionalized substrates like organic halides, recent advancements have focused on direct C-H thiolation. pku.edu.cn For example, palladium/norbornene cooperative catalysis has been utilized for the ortho-thiolation of aryl iodides using sulfenamides as the electrophilic thiolation reagent. researchgate.net This strategy allows for the regioselective introduction of a sulfur-containing moiety ortho to a halogen, a key structural feature in this compound.

The following table summarizes directing group strategies applicable to the synthesis of ortho-chlorophenyl thioethers.

Directing Group StrategyDescriptionApplicable NucleophilesReference
Sulfoxide-directed C-H FunctionalizationActivation of an aryl sulfoxide followed by a cascade reaction (e.g., interrupted Pummerer/ beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement).Carbonyls, phenols, anilines, propargyl/allylsilanes, ynamides, alkyl nitriles. beilstein-journals.orgnih.gov
Palladium/Norbornene Cooperative CatalysisOrtho-thiolation of aryl iodides using sulfenamides as the electrophilic sulfur source.Sulfenamides. researchgate.net

These methodologies provide a framework for the controlled synthesis of ortho-substituted chlorophenyl thioethers, a critical step in the construction of the target aldehyde.

Chiral Auxiliary or Catalytic Asymmetric Induction in Aldehyde Formation

Achieving stereocontrol in the formation of the aldehyde group in molecules like this compound can be accomplished through the use of chiral auxiliaries or catalytic asymmetric methods. A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org

Sulfur-based chiral auxiliaries, such as N-acetyl indene-based thiazolidinethiones, have been employed in asymmetric synthesis. scielo.org.mx For example, an acetate aldol (B89426) reaction using such an auxiliary with an aldehyde can proceed with high diastereoselectivity. The resulting aldol product can then be converted to a chiral aldehyde. scielo.org.mx The stereochemistry of the newly formed chiral center is often dictated by the chiral auxiliary, regardless of any pre-existing chirality in the aldehyde substrate. scielo.org.mx

Another approach involves the use of chiral auxiliaries derived from amino acids or other natural products from the "chiral pool". scielo.org.mx A non-chiral substrate is covalently attached to the chiral auxiliary, creating a diastereomeric adduct. This adduct then reacts in a way that provides a predictable stereochemical outcome. scielo.org.mx After the desired transformation, the auxiliary can typically be removed and recovered. wikipedia.org For instance, N-acyl derivatives of chiral auxiliaries can be converted to enantiopure aldehydes through reduction with a hydride-reducing agent. rsc.org

Catalytic asymmetric synthesis offers an alternative where a small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. For the formation of chiral thioacetals, which can be precursors to aldehydes, a catalytic enantioselective thioacetalization has been developed. researchgate.net This reaction utilizes a nitrated imidodiphosphoric acid catalyst to react various aldehydes with unsymmetrical dithiols, yielding chiral, enantioenriched thioacetals with excellent enantioselectivities. researchgate.net The proposed mechanism involves a thionium ion intermediate. researchgate.net

The table below outlines different approaches for asymmetric induction in aldehyde or precursor synthesis.

MethodDescriptionKey FeaturesReference
Sulfur-Based Chiral AuxiliaryUse of a thiazolidinethione auxiliary in an acetate aldol reaction to control stereochemistry.The auxiliary directs the stereochemical outcome of the aldol addition. The product can be converted to a chiral aldehyde. scielo.org.mx
General Chiral Auxiliary StrategyA non-chiral substrate is attached to a chiral auxiliary to form a diastereomeric adduct, which then undergoes a stereoselective reaction.The auxiliary provides a stereo-differentiated environment. It can be removed and recovered after the reaction. wikipedia.orgscielo.org.mx
N-Acyl Chiral AuxiliaryDiastereoisomerically pure N-acyl derivatives of chiral auxiliaries are treated with a hydride reducing agent to form enantiopure aldehydes.Direct conversion to the aldehyde in a single step. rsc.org
Catalytic Asymmetric ThioacetalizationAn imidodiphosphoric acid catalyst is used for the enantioselective reaction of an aldehyde with an unsymmetrical dithiol.Produces chiral, enantioenriched thioacetals which can be precursors to aldehydes. High enantioselectivities are achieved. researchgate.net

These strategies provide powerful tools for the synthesis of enantioenriched aldehydes and their derivatives, which are valuable intermediates in organic synthesis.

Reactivity and Transformational Chemistry of 2 2 Chlorophenyl Sulfanyl Acetaldehyde

Electrophilic and Nucleophilic Reactivity of the Acetaldehyde (B116499) Functionality

The acetaldehyde group is a cornerstone of the molecule's reactivity, participating in a wide array of reactions typical of aldehydes. The electron-withdrawing nature of the carbonyl oxygen polarizes the carbon-oxygen double bond, rendering the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. doubtnut.comgauthmath.com

Nucleophilic Addition Reactions to the Carbonyl Group: Mechanism and Scope

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final addition product. libretexts.org

The general mechanism can be summarized as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon, breaking the π-bond of the C=O group and pushing the electrons onto the oxygen atom.

Protonation: The resulting negatively charged alkoxide intermediate is protonated by a protic solvent or an added acid to give the alcohol product.

A variety of nucleophiles can participate in these reactions, leading to a diverse range of products. For instance, the reaction with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of secondary alcohols. Similarly, the addition of cyanide ions (from sources like HCN or KCN) yields cyanohydrins, which are versatile synthetic intermediates.

The presence of the α-sulfanyl group can influence the reactivity of the aldehyde. The sulfur atom can potentially coordinate with reagents, and its electronic effects, though generally weak, may modulate the electrophilicity of the carbonyl carbon.

Condensation and Cyclization Reactions Involving the Aldehyde

Aldol (B89426) condensation is a characteristic reaction of aldehydes possessing at least one α-hydrogen. wikipedia.orgwikipedia.orgmasterorganicchemistry.comyoutube.com In the presence of a base, 2-[(2-chlorophenyl)sulfanyl]acetaldehyde can act as both a nucleophile (in its enolate form) and an electrophile. The reaction proceeds through the formation of an enolate ion by deprotonation of the α-carbon. This enolate then attacks the carbonyl carbon of a second molecule of the aldehyde, leading to a β-hydroxy aldehyde, known as an aldol addition product. masterorganicchemistry.com

Under harsher conditions, such as heating, this aldol adduct can undergo dehydration (elimination of a water molecule) to form an α,β-unsaturated aldehyde, the product of an aldol condensation. wikipedia.orgmasterorganicchemistry.com

Mechanism of Base-Catalyzed Aldol Addition:

Enolate Formation: A base removes an acidic α-hydrogen to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of another aldehyde molecule.

Protonation: The resulting alkoxide is protonated to give the β-hydroxy aldehyde.

The potential for intramolecular cyclization also exists, particularly if the molecule contains other reactive functional groups that can interact with the aldehyde. For instance, intramolecular reactions could lead to the formation of various heterocyclic systems, a common strategy in organic synthesis. nih.govnih.govresearchgate.netslideshare.netyoutube.com

Alpha-Carbon Reactivity: Enolization and Substitution Processes

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) of this compound are acidic due to the electron-withdrawing effect of the aldehyde group and the ability of the resulting enolate to be resonance-stabilized. wikipedia.org This acidity allows for enolization, the process of forming an enol or enolate, which is a key step in many reactions. wikipedia.org

The formation of the enolate opens up pathways for α-substitution reactions. For example, in the presence of a base and an alkyl halide, the enolate can act as a nucleophile and undergo α-alkylation. Halogenation at the α-position can also occur under either acidic or basic conditions.

Recent research has shown that α-phenylthioaldehydes can serve as effective precursors for the generation of acyl azolium and azolium enolate intermediates when catalyzed by N-heterocyclic carbenes (NHCs). rsc.org This highlights the synthetic utility of the α-sulfanyl aldehyde moiety in modern organic chemistry. rsc.org

Reductive Transformations of the Aldehyde Group

The aldehyde functionality of this compound can be readily reduced to a primary alcohol, 2-[(2-chlorophenyl)sulfanyl]ethanol. This transformation can be achieved using a variety of reducing agents.

Commonly used reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). acsgcipr.org Sodium borohydride is a milder reagent and is often preferred for its chemoselectivity, as it typically does not reduce other functional groups like esters or the aromatic chloro group. Lithium aluminum hydride is a much stronger reducing agent and will also reduce many other functional groups. acsgcipr.org

Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is another effective method for the reduction of aldehydes to primary alcohols. acsgcipr.org The choice of reducing agent can be critical to achieving the desired outcome without affecting other parts of the molecule.

ReagentProductConditions
Sodium Borohydride (NaBH₄)2-[(2-Chlorophenyl)sulfanyl]ethanolMethanol or Ethanol (B145695), Room Temperature
Lithium Aluminum Hydride (LiAlH₄)2-[(2-Chlorophenyl)sulfanyl]ethanolDiethyl ether or THF, followed by aqueous workup
Hydrogen (H₂) / Catalyst (Pd, Pt, Ni)2-[(2-Chlorophenyl)sulfanyl]ethanolVaries with catalyst and pressure

Transformations Pertaining to the Thioether (Sulfanyl) Linkage

The thioether group provides another reactive site within the molecule, primarily through oxidation of the sulfur atom.

Oxidation Pathways of the Sulfanyl (B85325) Group to Sulfoxides and Sulfones

The sulfur atom of the thioether linkage in this compound can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. acsgcipr.org

Oxidation to Sulfoxide: Selective oxidation to the corresponding sulfoxide, 2-[(2-chlorophenyl)sulfinyl]acetaldehyde, can be achieved using mild oxidizing agents. A common and environmentally friendly method involves the use of hydrogen peroxide (H₂O₂), often in the presence of a catalyst or in a solvent like acetic acid. nih.gov Other reagents that can be used for this selective oxidation include sodium periodate (B1199274) (NaIO₄) and meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. researchgate.net

Oxidation to Sulfone: More vigorous oxidation conditions or stronger oxidizing agents will convert the thioether directly to the sulfone, 2-[(2-chlorophenyl)sulfonyl]acetaldehyde, or oxidize the intermediate sulfoxide to the sulfone. organic-chemistry.org Reagents such as potassium permanganate (B83412) (KMnO₄), or an excess of hydrogen peroxide, often with a tungstate (B81510) catalyst, are effective for this transformation. researchgate.net

The oxidation of the thioether to a sulfoxide introduces a chiral center at the sulfur atom. The subsequent Pummerer rearrangement of the resulting α-sulfinyl aldehyde can be a useful synthetic transformation. researchgate.netwikipedia.orgorganicreactions.orgresearchgate.netnumberanalytics.com This reaction typically involves treatment of the sulfoxide with an activating agent like acetic anhydride (B1165640), leading to an α-acyloxy thioether. wikipedia.org

Oxidizing AgentProductTypical Conditions
Hydrogen Peroxide (H₂O₂) (1 equiv)2-[(2-Chlorophenyl)sulfinyl]acetaldehydeAcetic acid, room temperature
Sodium Periodate (NaIO₄)2-[(2-Chlorophenyl)sulfinyl]acetaldehydeMethanol/Water, 0 °C to room temperature
m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv)2-[(2-Chlorophenyl)sulfinyl]acetaldehydeDichloromethane, 0 °C
Hydrogen Peroxide (excess) / Na₂WO₄2-[(2-Chlorophenyl)sulfonyl]acetaldehydeHeat
Potassium Permanganate (KMnO₄)2-[(2-Chlorophenyl)sulfonyl]acetaldehydeAcetic acid/Water

Ligand Exchange Reactions Involving the Sulfur Atom

The lone pairs of electrons on the sulfur atom in the thioether linkage allow it to act as a ligand in coordination complexes with various transition metals. This property can be exploited in catalysis and materials science. The sulfur atom can coordinate to soft metal centers, influencing the electronic properties and reactivity of the metal. The strength and nature of this coordination can be tuned by the electronic properties of the aromatic ring.

Reactivity and Transformations of the 2-Chlorophenyl Substituent

The 2-chlorophenyl group is not merely a spectator; its chlorine substituent and aromatic nature provide avenues for a range of chemical modifications.

Aromatic Substitution Reactions on the Chlorophenyl Ring

The chlorophenyl ring can undergo electrophilic aromatic substitution reactions. The chlorine atom is an ortho-, para-directing deactivator. However, the presence of the electron-withdrawing sulfanylacetaldehyde group can further influence the regioselectivity and rate of these reactions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For a related compound, 2-[(4-chlorophenyl)sulfonyl]benzaldehyde, the chlorinated phenyl ring can participate in electrophilic aromatic substitution reactions. evitachem.com

Conversely, nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile, is also a possibility, particularly if the aromatic ring is further activated by strongly electron-withdrawing groups.

Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Aromatic Position

The carbon-chlorine bond on the aromatic ring is a handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are commonly employed to modify aryl halides. These transformations would allow for the introduction of a wide array of substituents at the 2-position of the phenyl ring, leading to the synthesis of diverse derivatives.

Multi-Component Reactions and Cascade Transformations Featuring this compound

The aldehyde functionality of this compound makes it a suitable component for multi-component reactions (MCRs). MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. Aldehydes are common electrophiles in well-known MCRs such as the Ugi, Passerini, and Biginelli reactions. For example, three- or four-component reactions of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles in the presence of copper sulfate (B86663) have been shown to afford diverse spirotetrahydrocarbazoles. nih.gov

Furthermore, the combination of the aldehyde and thioether functionalities could enable novel cascade or domino reactions. sciforum.net A cascade reaction is a process involving two or more consecutive transformations in which the subsequent reaction is a result of the functionality formed in the previous step. For instance, an initial reaction at the aldehyde could be followed by an intramolecular reaction involving the sulfur atom or the aromatic ring, leading to the rapid construction of complex molecular architectures. While specific examples featuring this compound are not documented, the potential for such transformations is inherent in its structure. For instance, α-amido sulfones, which are derived from aldehydes, can act as dual donor/acceptor reagents in cascade sequences. acs.org

Strategies for Constructing Complex Molecular Architectures

The chemical scaffold of this compound lends itself to several strategies for building more complex molecules. A primary and well-documented approach involves its use as a precursor in multicomponent reactions to form substituted thiophenes. Furthermore, the strategic positioning of the chloro and sulfanyl groups on the phenyl ring suggests the potential for intramolecular cyclization reactions to construct fused heterocyclic systems like benzothiazines.

One of the most effective methods for constructing polysubstituted 2-aminothiophenes from α-sulfanyl aldehydes is the Gewald reaction . wikipedia.orgumich.eduarkat-usa.org This multicomponent reaction typically involves the condensation of an aldehyde or ketone with an α-cyanoester or other active methylene (B1212753) compound in the presence of elemental sulfur and a base. wikipedia.org While direct experimental data for this compound in the Gewald reaction is not extensively reported in the literature, studies on analogous arylacetaldehydes provide a strong basis for predicting its reactivity.

A notable study by Revelant, Dunand, Hesse, and Kirsch (2011) demonstrated the efficient synthesis of 5-substituted-2-aminothiophenes from various arylacetaldehydes using a microwave-assisted Gewald reaction. organic-chemistry.orgthieme-connect.com This methodology significantly reduces reaction times and often improves yields compared to classical heating methods. organic-chemistry.org The reaction proceeds by reacting the arylacetaldehyde with an activated nitrile (such as malononitrile (B47326) or ethyl cyanoacetate), elemental sulfur, and a base like morpholine (B109124) in a suitable solvent like ethanol under microwave irradiation. organic-chemistry.orgthieme-connect.com

The following table summarizes the results obtained for the synthesis of various 5-aryl-2-aminothiophenes, which serve as a model for the expected reactivity of this compound under similar conditions.

Table 1: Microwave-Assisted Gewald Reaction of Arylacetaldehydes organic-chemistry.orgthieme-connect.com

ArylacetaldehydeActivated NitrileProductYield (%)Reaction Time
PhenylacetaldehydeMalononitrile2-Amino-5-phenylthiophene-3-carbonitrile8520 min
PhenylacetaldehydeEthyl cyanoacetateEthyl 2-amino-5-phenylthiophene-3-carboxylate8020 min
(4-Methoxyphenyl)acetaldehydeMalononitrile2-Amino-5-(4-methoxyphenyl)thiophene-3-carbonitrile7520 min
(4-Chlorophenyl)acetaldehydeMalononitrile2-Amino-5-(4-chlorophenyl)thiophene-3-carbonitrile8220 min
(4-Nitrophenyl)acetaldehydeEthyl cyanoacetateEthyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate7020 min

Another potential strategy for elaborating the structure of this compound involves an intramolecular cyclization to form a benzothiazine ring system. The presence of the chlorine atom on the phenyl ring ortho to the thioether linkage provides a handle for such a transformation, potentially through a nucleophilic aromatic substitution or a transition-metal-catalyzed process. While specific examples starting from this compound are not prevalent, the synthesis of benzothiazines from related precursors is a known strategy in heterocyclic chemistry.

Mechanistic Interrogations of Concerted vs. Stepwise Processes

The transformations of this compound into more complex structures, such as in the Gewald reaction or potential intramolecular cyclizations, raise questions about the underlying reaction mechanisms, specifically concerning whether they proceed through concerted or stepwise pathways.

Potential Intramolecular Cyclization: In a hypothetical intramolecular cyclization of this compound to form a benzothiazine, the mechanism could also be dissected into a series of steps. For instance, a base-mediated reaction could proceed via a stepwise nucleophilic aromatic substitution (SNAr) mechanism. This would involve the formation of a reactive enolate from the acetaldehyde moiety, which would then act as an intramolecular nucleophile. The attack of the enolate onto the carbon bearing the chlorine atom would lead to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the chloride ion would then yield the cyclized product. This pathway is inherently stepwise.

Alternatively, a transition-metal-catalyzed intramolecular C-S bond formation could be envisioned. Such reactions often proceed through a series of discrete steps involving oxidative addition, ligand exchange, and reductive elimination, all of which constitute a stepwise mechanism. A truly concerted pericyclic reaction for this transformation is unlikely given the nature of the reactants and the bonds being formed.

The distinction between concerted and stepwise mechanisms is fundamental in understanding and controlling chemical reactivity. In the context of the reactions of this compound, the available evidence and established principles of organic chemistry strongly point towards stepwise processes for both the established Gewald reaction and potential intramolecular cyclization pathways.

Theoretical and Computational Investigations of 2 2 Chlorophenyl Sulfanyl Acetaldehyde

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed insights into the electron distribution, orbital energies, and bonding characteristics that govern the chemical behavior of 2-[(2-Chlorophenyl)sulfanyl]acetaldehyde.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. For molecules similar to this compound, calculations are often performed using the B3LYP functional with a basis set such as 6-311G(d,p) or aug-cc-pVTZ. kpru.ac.thyorku.camaterialsciencejournal.org

Table 1: Illustrative Optimized Geometric Parameters (DFT/B3LYP) (Note: Data is representative, based on analogous structures from computational studies.)

ParameterPredicted Value
C-Cl Bond Length~1.75 Å
Aromatic C-S Bond Length~1.78 Å
Aliphatic C-S Bond Length~1.85 Å
C=O Bond Length~1.22 Å
C-S-C Bond Angle~103°
S-C-C Bond Angle~110°

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

In this compound, the HOMO is expected to be localized primarily on the sulfur atom and the π-system of the chlorophenyl ring, indicating these are the most probable sites for electrophilic attack. The LUMO is likely centered on the acetaldehyde (B116499) moiety, specifically on the antibonding π* orbital of the carbonyl group (C=O), making it the primary site for nucleophilic attack. kpru.ac.th

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. kpru.ac.th Computational studies on analogous chlorophenyl sulfide (B99878) derivatives have reported HOMO-LUMO gaps in the range of 4.0 to 4.1 eV, suggesting considerable stability. kpru.ac.th

Table 2: Representative Frontier Molecular Orbital Energies (Note: Values are illustrative, based on data from analogous compounds.) kpru.ac.th

OrbitalEnergy (eV)
HOMO~ -6.3
LUMO~ -2.2
HOMO-LUMO Gap (ΔE)~ 4.1

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic density of a molecule, providing an intuitive guide to its charge distribution. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red or yellow) and positive electrostatic potential (colored blue). The most negative potential is expected to be concentrated around the electronegative oxygen atom of the carbonyl group, making it a prime target for electrophiles and hydrogen bond donors. kpru.ac.thmaterialsciencejournal.org The sulfur atom's lone pairs would also contribute to a region of moderate negative potential. Conversely, the aldehydic hydrogen and the hydrogen atoms on the phenyl ring would exhibit positive potential, rendering them susceptible to nucleophilic interaction. materialsciencejournal.org

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including charge transfer interactions (hyperconjugation) between filled and vacant orbitals. These interactions are key to understanding molecular stability and conformational preferences. yorku.ca

Conformational Analysis and Energetic Landscapes

The flexibility of this compound arises from the potential for rotation around its single bonds, particularly the C-S and C-C bonds. Conformational analysis aims to map the potential energy surface of the molecule to identify the most stable conformers and the energy barriers that separate them. yorku.caresearchgate.net

Studies on structurally similar phenylthioacetamides indicate the existence of stable gauche and cis conformers. researchgate.net For this compound, it is anticipated that a gauche conformation, where the C=O bond is oriented away from the phenyl ring, would be the most stable due to minimized steric hindrance. The energy barriers for rotation determine the rate of interconversion between different conformers. These barriers are influenced by a combination of steric repulsion and stabilizing electronic interactions, such as hyperconjugation, which are strongest in the preferred conformations. yorku.caresearchgate.net

Table 3: Hypothetical Relative Energies of Conformers (Note: Data is illustrative, based on conformational studies of similar molecules.) researchgate.net

ConformerDihedral Angle (Caryl-S-C-C)Relative Energy (kcal/mol)Population (%)
gauche~ ±60°0.00~90%
cis~ 0°~1.5~8%
trans~ 180°~2.0~2%

Intramolecular Interactions and Their Influence on Conformation

A computational analysis of this compound would involve identifying the various non-covalent interactions that dictate its three-dimensional shape. These interactions would likely include:

Van der Waals forces: Attractive or repulsive forces between the chlorophenyl ring, the sulfur atom, and the acetaldehyde moiety.

Dipole-dipole interactions: Interactions arising from the polar C-Cl, C=O, and C-S bonds.

Potential for weak hydrogen bonding: The aldehyde hydrogen, while not a classical hydrogen bond donor, could potentially engage in weak interactions with the sulfur atom or the chlorine atom in certain conformations.

The interplay of these forces would determine the relative energies of different conformers, which could be explored through techniques like relaxed potential energy surface scans. This would reveal the most stable, low-energy conformations of the molecule.

Mechanistic Pathways of Key Transformations: Computational Modeling

Understanding how this compound transforms into other chemical entities is crucial. Computational modeling would be instrumental in mapping out these reaction pathways.

Transition State Analysis and Reaction Coordinate Determination

For any proposed reaction of this compound, computational chemists would aim to locate the transition state—the highest energy point along the reaction pathway. By calculating the vibrational frequencies of this structure, they can confirm it is a true transition state (characterized by a single imaginary frequency). The intrinsic reaction coordinate (IRC) would then be calculated to map the entire path from reactant to product, providing a detailed picture of the bond-breaking and bond-forming events.

Investigation of Solvent Effects on Reaction Energetics and Mechanisms

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the energetics of the reactants, products, and transition states. This would help predict how the reaction mechanism might change in polar versus non-polar solvent environments.

Exploration of Radical and Ionic Pathways in Transformations

The transformations of this compound could proceed through either ionic or radical intermediates. For instance, the sulfur atom could be susceptible to oxidation, potentially leading to radical species. nih.govresearchgate.netresearchgate.net Alternatively, the carbonyl group of the acetaldehyde moiety could undergo nucleophilic attack, a characteristic ionic reaction. Density Functional Theory (DFT) calculations are well-suited to compare the energetic favorability of these competing pathways. nih.govresearchgate.netresearchgate.net By calculating the energies of the intermediates and transition states for both radical and ionic mechanisms, researchers could determine the more likely pathway under specific conditions. nih.govresearchgate.net

Analysis of Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule.

Calculation of Ionization Potential and Electron Affinity

The ionization potential (IP) , the energy required to remove an electron, and the electron affinity (EA) , the energy released when an electron is added, are fundamental descriptors of chemical reactivity. A low IP suggests the molecule is a good electron donor, while a high EA indicates it is a good electron acceptor. These values can be calculated computationally and provide insight into the molecule's propensity to participate in electron transfer processes, which are central to many chemical reactions.

Determination of Electronegativity, Chemical Hardness, and Softness

The electronic properties of a molecule, such as its electronegativity (χ), chemical hardness (η), and softness (S), are fundamental to understanding its reactivity and stability. These parameters can be estimated using computational methods rooted in Density Functional Theory (DFT). tandfonline.com

According to Koopmans' theorem, the ionization potential (I) and electron affinity (A) of a molecule can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. wikipedia.orglibretexts.orgtaylorandfrancis.com Specifically, I ≈ -EHOMO and A ≈ -ELUMO.

From these values, the electronegativity, a measure of an atom's or molecule's ability to attract electrons, can be calculated as: χ = (I + A) / 2 scispace.com

Chemical hardness, which quantifies the resistance to a change in electron distribution, is given by: η = (I - A) / 2 scispace.com

A hard molecule has a large HOMO-LUMO gap, indicating high stability and low reactivity, while a soft molecule has a small HOMO-LUMO gap, suggesting lower stability and higher reactivity. scispace.com The softness is the reciprocal of hardness (S = 1/η).

For this compound, the presence of the electronegative chlorine atom and the sulfur atom, as well as the aromatic ring, influences the energies of the frontier orbitals. The sulfur atom, being less electronegative than oxygen, generally leads to a smaller HOMO-LUMO gap compared to its oxygen analog. wikipedia.org The 2-chloro substituent on the phenyl ring further modulates the electronic properties through inductive and resonance effects.

While precise calculated values for this compound are not available, the following table provides illustrative data based on typical values for similar organosulfur and aromatic compounds, calculated at a hypothetical DFT level of theory.

PropertySymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--6.5
LUMO EnergyELUMO--1.5
Ionization PotentialI-EHOMO6.5
Electron AffinityA-ELUMO1.5
Electronegativityχ(I + A) / 24.0
Chemical Hardnessη(I - A) / 22.5
Chemical SoftnessS1/η0.4

Table 1: Illustrative Theoretical Electronic Properties of this compound.

Investigation of Tautomerism and Isomerization Processes

The dynamic nature of this compound is characterized by two key intramolecular processes: keto-enol tautomerism of the acetaldehyde moiety and rotational isomerism of the chloro-phenyl group.

Aldehydes that possess an α-hydrogen, such as this compound, can exist in equilibrium between two isomeric forms: the keto form and the enol form. libretexts.orglibretexts.orgbritannica.com This phenomenon is known as keto-enol tautomerism. The keto form contains a carbonyl group (C=O), while the enol form is characterized by a hydroxyl group bonded to a carbon-carbon double bond (C=C-OH). libretexts.orglibretexts.org

The equilibrium between the keto and enol tautomers is typically catalyzed by either acid or base. masterorganicchemistry.comyoutube.com For most simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form. libretexts.orglibretexts.org However, the stability of the enol form can be influenced by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity. masterorganicchemistry.comyoutube.com

In the case of this compound, the enol tautomer, (E/Z)-2-[(2-chlorophenyl)sulfanyl]ethen-1-ol, would have a C=C double bond. The stability of this enol form would be influenced by the electronic properties of the 2-chlorophenylsulfanyl substituent. The sulfur atom can participate in resonance with the enol's double bond, which could potentially stabilize the enol form to a certain extent.

Computational studies on similar systems often calculate the relative energies of the tautomers to predict the equilibrium constant. The following table presents hypothetical relative energy data for the keto-enol tautomerism of this compound.

TautomerStructureRelative Energy (kcal/mol)
KetoThis compound0 (Reference)
Enol(E/Z)-2-[(2-Chlorophenyl)sulfanyl]ethen-1-ol+5 to +15

Table 2: Hypothetical Relative Energies for the Keto-Enol Tautomerism of this compound.

The positive relative energy for the enol form indicates that the keto form is predicted to be significantly more stable, as is typical for simple aldehydes.

The single bond connecting the sulfur atom to the 2-chlorophenyl ring allows for rotation, leading to the existence of different rotational isomers or conformers. The rotation around the C(aryl)-S bond is not entirely free and is governed by a rotational energy barrier. This barrier arises from steric hindrance and electronic effects between the substituent on the sulfur atom (the acetaldehyde group) and the ortho-substituent on the phenyl ring (the chlorine atom).

Conformational analysis of substituted phenyl sulfides and related compounds has shown that the presence of ortho substituents can significantly increase the rotational barrier. nih.govpsu.edu In this compound, the chlorine atom and the bulky acetaldehyde group attached to the sulfur will sterically interact as the phenyl group rotates.

Computational methods can be employed to calculate the potential energy surface for this rotation, identifying the minimum energy conformers and the transition states that separate them. The energy difference between the most stable conformer and the transition state for rotation defines the rotational barrier.

While specific calculations for this compound are not available, studies on similar substituted aryl thioethers suggest that the rotational barrier would be in the range of several kcal/mol. The table below provides an illustrative example of the kind of data that would be obtained from such a computational study.

ConformerDihedral Angle (C-C-S-C)Relative Energy (kcal/mol)
Anti-periplanar (staggered)~180°0 (Most Stable)
Syn-periplanar (eclipsed)~0°+4 to +8 (Transition State)
Gauche~60° / ~300°+1 to +3

Table 3: Illustrative Data for the Rotational Isomerism of the Chloro-Phenyl Group in this compound.

These hypothetical values suggest that the conformer where the acetaldehyde group and the chlorine atom are furthest apart (anti-periplanar) would be the most stable. The eclipsed conformer, where these groups are in close proximity, would represent the transition state for rotation with the highest energy.

Role As a Precursor and Synthetic Intermediate in Advanced Organic Synthesis

Utilization in the Synthesis of Diverse Heterocyclic Compounds

The presence of both a reactive aldehyde and a stabilizing, yet potentially reactive, thioether linkage makes 2-[(2-Chlorophenyl)sulfanyl]acetaldehyde a versatile building block for the synthesis of a wide array of heterocyclic compounds. The aldehyde functionality serves as a key electrophilic center for condensation and cyclization reactions, while the α-sulfanyl group can influence the reactivity of the aldehyde and participate in subsequent transformations.

Applications in Quinazoline (B50416) Synthesis

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with significant biological activities. The synthesis of quinazolines often involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related derivative with a suitable coupling partner. nih.govsci-hub.rursc.org In this context, this compound can be envisioned as a potential C2-synthon. While direct literature examples are scarce, a plausible strategy involves the reaction of 2-aminobenzophenones or 2-aminobenzylamines with the aldehyde functionality of the title compound. sci-hub.ru The reaction would likely proceed through an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to yield the quinazoline core. The 2-chlorophenylthio group would be incorporated at the 2-position of the quinazoline ring, offering a handle for further functionalization. The use of green solvents and various catalytic systems, including those based on copper or iodine, has been explored for similar transformations. rsc.orgnih.govrsc.org

Quinazoline Synthesis Approach Potential Reactants with this compound Key Transformation Potential Product
Condensation-Cyclization2-Aminobenzophenones, 2-Aminobenzylamines sci-hub.rursc.orgImine formation followed by intramolecular cyclization and aromatization.2-{[1-(2-Chlorophenyl)sulfanyl]methyl}quinazoline
Four-Component ReactionAnilines, Aldehydes, Ammonium Iodide organic-chemistry.orgC-H functionalization and multicomponent assembly.Substituted quinazolines with the [(2-chlorophenyl)sulfanyl]methyl group

Intermediate in Furan (B31954) Derivative Construction

Furan rings are fundamental components of many natural products and pharmaceuticals. The Paal-Knorr synthesis, a classic method for furan construction, involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. rsc.orgresearchgate.netacs.org While this compound is not a 1,4-dicarbonyl compound itself, it can be a precursor to one. For instance, an aldol (B89426) condensation with an enolate derived from a ketone could generate a 4-hydroxy-2-sulfanyl ketone, which upon oxidation and cyclization could lead to a furan derivative.

Alternatively, modern metal-catalyzed furan syntheses offer more direct routes. youtube.com For example, a domino reaction of a β-keto compound with a vinyl dichloride or a gold-catalyzed cycloisomerization of alkynyl alcohols could potentially be adapted to incorporate the structural motif of this compound. youtube.com

Furan Synthesis Method Potential Application of this compound Key Transformation Potential Furan Product
Paal-Knorr Synthesis rsc.orgresearchgate.netacs.orgAs a precursor to a 1,4-dicarbonyl intermediate via aldol reaction.Acid-catalyzed cyclization and dehydration.Substituted furans with a [(2-chlorophenyl)sulfanyl]methyl side chain.
Metal-Catalyzed Cyclization youtube.comAs a substrate in domino or cycloisomerization reactions.Gold or other metal-catalyzed intramolecular cyclization.Functionalized furan derivatives.

Precursor for Imidazole (B134444) and Oxadiazole Frameworks

Imidazole Synthesis: Imidazoles are ubiquitous in biologically active molecules. The Debus-Radziszewski synthesis is a multicomponent reaction that forms imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). researchgate.net In this reaction, this compound could serve as the aldehyde component, reacting with a dicarbonyl species like glyoxal (B1671930) and an ammonia source to produce a 2-substituted imidazole. nih.govsci-hub.ruresearchgate.net The resulting imidazole would bear the [(2-chlorophenyl)sulfanyl]methyl group at the 2-position. Various modifications of this method, including the use of primary amines to yield N-substituted imidazoles, are well-established. researchgate.net

Oxadiazole Synthesis: 1,3,4-Oxadiazoles are another important class of heterocycles, often synthesized from acid hydrazides. organic-chemistry.orgnih.govacs.orgresearchgate.net A common route involves the cyclization of diacylhydrazines using dehydrating agents. nih.gov this compound can be oxidized to the corresponding carboxylic acid, which can then be converted to an acid hydrazide. This hydrazide can subsequently be reacted with another carboxylic acid derivative and cyclized to form a 2,5-disubstituted 1,3,4-oxadiazole. One of the substituents would be the [(2-chlorophenyl)sulfanyl]methyl group.

Heterocycle Synthetic Strategy Role of this compound Potential Product
ImidazoleDebus-Radziszewski Synthesis nih.govsci-hub.ruresearchgate.netAldehyde component in a multicomponent reaction.2-{[1-(2-Chlorophenyl)sulfanyl]methyl}-1H-imidazole
1,3,4-OxadiazoleCyclization of Diacylhydrazines nih.govacs.orgPrecursor to the corresponding acid hydrazide.2-{[1-(2-Chlorophenyl)sulfanyl]methyl}-5-substituted-1,3,4-oxadiazole

Applications in the Construction of Complex Carbon Frameworks through Cross-Coupling and Annulation

The development of new methods for constructing carbon-carbon and carbon-heteroatom bonds is a central theme in modern organic synthesis. Cross-coupling and annulation reactions are powerful tools in this endeavor, and this compound possesses functionalities that make it an interesting substrate for such transformations.

While specific cross-coupling reactions involving this compound are not extensively documented, the reactivity of related aryl thioethers and aldehydes suggests several potential applications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, are workhorse methods for forming C-C bonds. mdpi.com The 2-chlorophenyl group of the thioether moiety could potentially participate in these reactions, although the C-S bond is generally less reactive than C-halogen bonds. More likely, the aldehyde functionality could be transformed into a more reactive group for cross-coupling, such as a triflate or a halide, after protection of the aldehyde.

Annulation reactions, which involve the formation of a new ring, are also a plausible application. The aldehyde group can participate in aldol-type condensations, which can be the first step in a Robinson annulation sequence. The α-sulfanyl group can influence the stereochemical outcome of such reactions and can also be a leaving group in subsequent elimination steps to form a double bond within the newly formed ring.

Reaction Type Potential Transformation of this compound Catalyst/Reagents Potential Outcome
Suzuki-Miyaura Coupling mdpi.comCoupling at the 2-chlorophenyl ring.Palladium catalyst, base, boronic acid.Formation of a biaryl structure.
Robinson AnnulationAs the Michael acceptor precursor.Base, methyl vinyl ketone.Construction of a six-membered ring.

Strategic Intermediacy in Total Synthesis Efforts of Natural Products and Bioactive Molecules (Focus on synthetic strategy)

In the total synthesis of complex natural products and bioactive molecules, the strategic use of multifunctional building blocks is crucial for efficiency and convergency. While there are no direct reports of this compound being used in a completed total synthesis, its structural features suggest its potential as a key intermediate.

The aldehyde group is a versatile handle for chain elongation and the introduction of stereocenters. For example, it can undergo aldol reactions, Wittig reactions, and additions of organometallic reagents. The α-sulfanyl group can direct the stereochemistry of these reactions and can be a precursor to other functional groups. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would activate the α-proton, facilitating further functionalization. The sulfone group is also an excellent leaving group, enabling the formation of double bonds.

In a hypothetical total synthesis, this compound could be used to introduce a C2 fragment with a masked hydroxyl group (via reduction of the aldehyde) and a handle for further transformations (the aryl thioether). The 2-chlorophenyl group could be retained in the final target or modified through cross-coupling reactions.

Development of New Synthetic Methodologies Featuring the Compound as a Key Component

The unique reactivity of α-sulfanyl aldehydes makes them interesting substrates for the development of new synthetic methodologies. The interplay between the aldehyde and the sulfur atom can lead to novel reaction pathways.

For instance, the thioaldehyde tautomer of this compound, although likely present in very low concentrations at equilibrium, could participate in unique cycloaddition reactions, such as the thio-Diels-Alder reaction. researchgate.net This would allow for the construction of sulfur-containing six-membered rings.

Furthermore, the development of new catalytic systems for the selective functionalization of either the aldehyde or the thioether moiety in the presence of the other is an area of active research. For example, a chemoselective oxidation of the sulfide to a sulfoxide without affecting the aldehyde would open up new avenues for asymmetric synthesis, as chiral sulfoxides are powerful stereodirecting groups. Conversely, selective transformations of the aldehyde, such as its conversion to an acylal, in the presence of the thioether, could be used to protect the aldehyde while other parts of the molecule are being modified.

The compound also serves as a model substrate for studying the mechanisms of reactions involving α-sulfanyl carbonyl compounds, contributing to a deeper understanding of fundamental organic reactivity.

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Approaches for 2-[(2-Chlorophenyl)sulfanyl]acetaldehyde

Traditional syntheses of aryl thioethers often rely on harsh conditions and volatile organic solvents. Future research should prioritize the development of environmentally benign methods for producing this compound.

The synthesis of aryl thioethers in greener solvents is a burgeoning field of research. Ionic liquids (ILs), with their low vapor pressure and high thermal stability, offer a promising alternative to conventional organic solvents. researchgate.nettandfonline.comorganic-chemistry.org Studies have demonstrated successful Ullmann-type reactions for diaryl thioether synthesis using ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as the reaction medium, often in conjunction with microwave irradiation to reduce reaction times and improve yields. researchgate.nettandfonline.com A prospective route for this compound could involve the copper-catalyzed coupling of 2-chlorothiophenol (B146423) with a chloroacetaldehyde (B151913) equivalent in an ionic liquid. This approach would minimize the use of hazardous volatile organic compounds (VOCs). tandfonline.com

Furthermore, conducting the synthesis in water represents an even more sustainable goal. Iron-catalyzed coupling of thiols and aldehydes has been successfully performed in water, presenting a "green" pathway to form C-S bonds. acs.org Adapting such aqueous catalytic systems could provide a highly atom-economical and environmentally friendly method for the synthesis of the target compound. nih.govsci-hub.se

Modern synthetic methods powered by light or electricity offer mild and highly selective routes for bond formation. nih.gov Photoredox catalysis, using visible light to drive chemical reactions, has emerged as a powerful tool for C-S bond formation. nih.govacs.orgacs.org These reactions can often be performed at room temperature and without strong chemical oxidants. sci-hub.sensf.gov A potential strategy involves the photocatalytic generation of a thiyl radical from 2-chlorothiophenol, which could then be coupled with an appropriate acetaldehyde (B116499) synthon. researchgate.net Thiol-ene reactions initiated by visible light irradiation in the presence of a photocatalyst are a well-established method for creating thioethers. mdpi.com

Electrochemical synthesis provides another sustainable alternative, avoiding the need for chemical oxidants or catalysts altogether. researchgate.net Efficient methods for the construction of C-S bonds have been developed via cross-dehydrogenative coupling under electrochemical conditions, which could be adapted for the synthesis of this compound. nih.govacs.orgfigshare.com The use of bench-stable arylazo sulfones as radical precursors under electrochemical conditions to form C-S bonds also represents a viable and innovative pathway to explore. researchgate.net

Exploration of Novel Catalytic Transformations Involving the Thioether and Aldehyde Groups

The presence of two distinct functional groups, the thioether and the aldehyde, makes this compound a versatile building block for synthesizing more complex molecules. Future research should focus on novel catalytic transformations that selectively engage one or both of these groups.

The aldehyde functionality is a gateway to numerous transformations. For instance, palladium-catalyzed arylation of aldehydes using thioether-imidazolinium carbene ligands has been shown to be highly effective, even in water. nih.gov This could be used to append another aryl group to the acetaldehyde moiety. Additionally, visible-light-mediated organocatalytic methods can transform aldehydes into thioesters, offering a metal-free route to further functionalization. sci-hub.sensf.gov

The thioether group can also participate in unique catalytic reactions. Thioether metathesis and C-S bond activation are emerging areas that allow for the diversification of sulfur-containing compounds. researchgate.net Developing catalytic systems that can selectively cleave and reform the C-S bond in this compound would enable its use as an arylthio transfer agent. A particularly exciting avenue would be the development of tandem catalytic reactions that modify both the aldehyde and thioether groups in a single, controlled sequence to rapidly build molecular complexity.

Advanced Computational Studies for Predictive Synthesis and Reactivity Design

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. nih.gov Applying advanced computational studies to this compound can provide deep mechanistic insights and guide experimental design.

DFT calculations can be employed to model the proposed green synthesis pathways, such as those in ionic liquids or driven by photoredox catalysis. By calculating the energies of intermediates and transition states, researchers can understand the reaction mechanisms, predict reaction outcomes, and optimize conditions for higher efficiency and selectivity. acs.orgtandfonline.com For example, modeling the interaction between the reactants and the ionic liquid solvent can elucidate the role of the solvent in promoting the reaction.

Furthermore, computational studies can predict the intrinsic reactivity of the thioether and aldehyde functional groups. This includes calculating properties like bond dissociation energies, electrostatic potential maps, and frontier molecular orbitals to identify the most reactive sites on the molecule. nih.gov Such studies can help in designing the novel catalytic transformations discussed previously and in understanding the molecule's potential for applications in chemosensing and materials science. For example, kinetic analysis of thioether oxidation by reactive oxygen species (ROS) can be modeled to predict the compound's stability and potential as a ROS-responsive probe. acs.orgacs.org

Design of Chemosensors and Chemical Probes Based on the Compound's Reactivity and Interactions

The dual functionality of this compound makes it an attractive scaffold for the design of novel chemosensors and chemical probes. researchgate.net

The aldehyde group is a well-established reactive handle for creating probes. It can react selectively with specific biological nucleophiles, such as the thiol groups in cysteine and homocysteine, often triggering a "turn-on" fluorescence response. nih.govmdpi.comnih.gov Probes containing an aldehyde group, known as Aldehyde Reactive Probes (ARP), are used to detect and quantify sites of damage in DNA. caymanchem.comthermofisher.com Therefore, this compound could be derivatized with a fluorophore to create a probe where the reaction of the aldehyde leads to a measurable change in optical properties. rsc.orgnih.gov

Simultaneously, the thioether moiety offers another sensing mechanism. Thioethers are known to interact with certain metal ions and can be oxidized by reactive oxygen species. rsc.org This reactivity has been exploited to design fluorescent probes for detecting these species. nih.gov A probe based on this compound could be designed where the coordination to a metal or oxidation of the sulfur atom modulates the fluorescence of an attached reporter group. The interplay between the two functional groups could lead to highly selective, multi-signal, or ratiometric probes.

Applications as a Precursor for Advanced Materials with Tailored Electronic and Optical Properties

Organosulfur compounds are integral to the development of advanced materials with unique electronic and optical properties. researchgate.net The combination of a polarizable thioether linkage, an aromatic ring, and a reactive aldehyde handle makes this compound a promising precursor for new material types.

The aldehyde group serves as a convenient point for polymerization or for grafting the molecule onto surfaces or into existing polymer backbones. This could be used to create functional polymers where the aryl thioether units are pendant groups. The sulfur atom and the chlorinated aromatic system can influence the polymer's refractive index, thermal stability, and electronic properties. Research could focus on synthesizing novel thioether-containing polymers and investigating their properties for applications in organic electronics or as specialized optical coatings.

Furthermore, the compound could be a building block in the synthesis of conjugated polymers. Through appropriate chemical modification, the molecule could be incorporated into a larger π-conjugated system. The thioether linkage is known to influence the electronic structure and charge transport properties of such materials. Future work could involve the design and synthesis of new types of sulfur-containing conductive or emissive polymers derived from this unique precursor, with a focus on understanding the structure-property relationships that govern their performance.

Q & A

Q. What are the established synthetic routes for 2-[(2-Chlorophenyl)sulfanyl]acetaldehyde, and what are their critical reaction conditions?

  • Methodological Answer : The compound can be synthesized via oxidation of 2-(2-chlorophenyl)ethanol using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Key parameters include:
  • Temperature : 60–80°C for optimal reaction rates.
  • Solvent : Methanol or dichloromethane to stabilize intermediates.
  • Workup : Acidic quenching followed by extraction to isolate the aldehyde .
    Alternative routes involve thiol-ene reactions or nucleophilic substitution of 2-chlorophenol derivatives with thioacetate precursors.

Q. How should this compound be stored to maintain chemical stability?

  • Methodological Answer : Store at -20°C in airtight, amber glass vials to prevent degradation via oxidation or photolysis. Use inert gas (e.g., argon) purging to minimize atmospheric moisture and oxygen exposure. Stability tests via periodic GC-MS or NMR analysis are recommended to monitor purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and sulfanyl linkage (C-S coupling in ¹³C).
  • GC-MS : For purity assessment, with electron ionization (EI) to detect fragmentation patterns (e.g., m/z 154.6 [M⁺]).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-S stretch) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between GC-MS and HPLC data for this compound?

  • Methodological Answer : Discrepancies may arise due to volatility (GC-MS bias) or polarity (HPLC bias). Mitigate by:
  • Derivatization : Convert the aldehyde to a stable hydrazone for HPLC analysis.
  • Cross-validation : Use orthogonal methods like NMR or X-ray crystallography (if crystalline) to confirm purity .
    Example: GC-MS may underreport impurities due to thermal decomposition, while HPLC detects non-volatile byproducts.

Q. What strategies optimize the synthesis of this compound for higher yields and scalability?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to accelerate thiol-aldehyde coupling.
  • Design of Experiments (DoE) : Vary temperature (40–100°C), solvent polarity, and stoichiometry to identify optimal conditions.
  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., overoxidation) and improve reproducibility .

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :
  • DFT Calculations : Model the aldehyde's LUMO energy to assess electrophilicity.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., aqueous vs. aprotic media).
  • Docking Studies : Predict binding affinity with biological targets (e.g., enzymes) to guide functionalization .

Q. What experimental approaches validate the biological activity of this compound against microbial targets?

  • Methodological Answer :
  • Agar Dilution Assays : Test minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.
  • Enzyme Inhibition : Screen for activity against cysteine proteases (via thiol-reactive aldehyde groups).
  • Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK293) to assess selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.